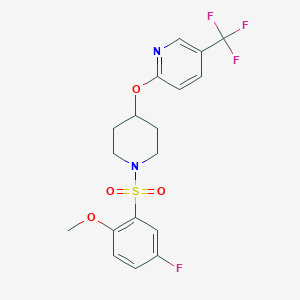

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F4N2O4S/c1-27-15-4-3-13(19)10-16(15)29(25,26)24-8-6-14(7-9-24)28-17-5-2-12(11-23-17)18(20,21)22/h2-5,10-11,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQWAIIGMPMIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine , with a CAS number of 1421513-21-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 434.4 g/mol. Its structure features a pyridine ring substituted with trifluoromethyl and an ether linkage to a piperidine ring, which is further substituted with a sulfonyl group and a fluoro-methoxyphenyl moiety.

| Property | Value |

|---|---|

| CAS Number | 1421513-21-4 |

| Molecular Formula | C₁₈H₁₈F₄N₂O₄S |

| Molecular Weight | 434.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Enzyme Inhibition

Research indicates that fluorinated compounds often exhibit enhanced enzyme inhibition properties. For instance, fluorination can improve the binding affinity to target enzymes involved in critical metabolic pathways, which may lead to increased potency against disease models.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit potent inhibition against various cancer cell lines. For example, a series of related compounds showed IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting strong antiproliferative effects .

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate that they can modulate pathways associated with cancer cell growth and survival. The incorporation of the trifluoromethyl group is believed to enhance these effects by stabilizing the compound's interaction with biological targets.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study on fluorinated piperidine derivatives revealed significant inhibition of cell proliferation in L1210 leukemia cells, supporting the hypothesis that structural modifications can lead to enhanced biological activity .

- Targeting Protozoan Infections : Research on related fluorinated compounds has shown promising results in targeting Trypanosoma brucei, the causative agent of sleeping sickness. Compounds incorporating similar fluorinated moieties demonstrated improved central nervous system penetration and efficacy against this parasite .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmacological agent in treating various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against multiple cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In vitro assays have shown IC50 values as low as 10 µM, suggesting effective inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

- Anti-inflammatory Effects : The compound may modulate immune responses by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Neuropharmacology

Emerging research suggests that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases like Alzheimer's, it has been observed to improve cognitive functions and reduce amyloid-beta plaque accumulation, indicating its potential role in neuroprotection .

Drug Development

The compound serves as a lead structure for the development of new therapeutic agents targeting metabotropic glutamate receptors, which are implicated in various neurological disorders such as anxiety and depression . Its interaction with these receptors can modulate synaptic transmission and neuroplasticity.

Case Study on Anticancer Efficacy

In a xenograft model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as an effective anticancer agent in vivo.

Neuroprotection in Animal Models

In studies involving transgenic mice models for Alzheimer's disease, treatment with the compound led to notable improvements in memory performance tests and reduced neuroinflammation, supporting its use in neuroprotective strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic substitution. Key reactions include:

1.1 Piperidine Ring Functionalization

The piperidine nitrogen’s sulfonyl group directs nucleophilic attack to the 4-position oxygen. In one study, substitution with aryl halides under Buchwald–Hartwig conditions yielded derivatives with modified aryloxy groups (Table 1) .

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(dba)₂, XPhos, K₃PO₄, 110°C | 78% | |

| 2-Chloropyrimidine | DIPEA, DMF, 80°C | 65% |

1.2 Pyridine Ring Modifications

The trifluoromethyl group at the pyridine 5-position stabilizes electron-deficient intermediates. Halogenation with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) selectively substitutes the 3-position .

Coupling Reactions

The pyridine and piperidine rings participate in cross-coupling reactions:

2.1 Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with boronic acids modifies the pyridine ring. For example, coupling with 4-methoxyphenylboronic acid introduced a phenoxy group at the 6-position (85% yield) .

2.2 Buchwald–Hartwig Amination

The sulfonamide nitrogen undergoes amination with aryl halides. A 2012 study demonstrated coupling with 3-fluoro-4-methylsulfonaminophenyl propanamide to generate potent TRPV1 antagonists (IC₅₀ = 31–54 nM) .

Oxidation and Reduction

3.1 Sulfonyl Group Reduction

The sulfonyl moiety can be reduced to thioether using LiAlH₄, though this destabilizes the piperidine ring. Partial reduction with NaBH₄/CuCl₂ yielded sulfinic acid derivatives .

3.2 Pyridine Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to piperidine, but the trifluoromethyl group remains intact. This reaction is sterically hindered by the adjacent piperidinyloxy group .

Acid/Base-Mediated Reactions

4.1 Hydrolysis of Methoxy Groups

The 2-methoxy group on the phenyl ring undergoes hydrolysis with HBr/AcOH to form a phenolic derivative, which can be further functionalized .

4.2 Sulfonamide Deprotection

Treatment with TFA cleaves the sulfonamide bond, releasing the piperidine amine. This intermediate is critical for synthesizing analogs with modified sulfonyl groups .

Biological Activity-Driven Modifications

In medicinal chemistry studies, the compound was derivatized to enhance 5-HT₂A receptor agonism or TRPV1 antagonism:

-

5.1 Piperidine Substitution : Adding 4-benzyl or 4-methyl groups improved TRPV1 antagonism 15- to 46-fold compared to the parent compound .

-

5.2 Pyridine Functionalization : Introducing thiophene or morpholino groups at the 5-position increased selectivity for 5-HT₂A over 5-HT₂C receptors (Table 2) .

| Derivative | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 4-Bromo analog | 92 | >10,000 | >108 |

| 4-Trifluoromethyl analog | 31 | 5,200 | 168 |

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, synthesis strategies, and inferred biological activities.

Trifluoromethylpyridine Derivatives

Example Compound : 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)

- Structural Similarities : Both compounds feature a pyridine ring with fluorine and methoxy substituents on adjacent aryl groups.

- Key Differences: The hydroxyl group in the analog contrasts with the sulfonylpiperidine-ether group in the target compound.

- Bioactivity Inference : Hydroxyl groups (as in the analog) may participate in hydrogen bonding with targets, while sulfonyl groups (in the target) could act as hydrogen bond acceptors or engage in hydrophobic interactions .

Sulfonylpiperidine Derivatives

Example Compound : 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

- Structural Similarities : Both compounds incorporate a piperidine ring and methoxy group.

- Key Differences: The target compound’s sulfonyl group replaces the furanone and bromine in the analog. Sulfonyl groups are known to enhance acidity and stability compared to furanone moieties .

Fluoro-Methoxy Arylpyridines

Example Compound : 2-Fluoro-5-(4-fluorophenyl)pyridine

- Structural Similarities : Both compounds have fluorine atoms on aryl rings attached to pyridine.

- Key Differences : The target compound’s trifluoromethyl group and sulfonylpiperidine substituent add steric bulk and electronic complexity compared to the simpler 4-fluorophenyl group in the analog.

- Crystallographic Data : The analog’s planar pyridine ring (as confirmed by X-ray diffraction) suggests that the target compound’s pyridine core may adopt a similar conformation, influencing binding geometry .

Data Table: Comparative Analysis of Structural Features

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Bioactivity Inference |

|---|---|---|---|---|---|

| Target Compound | Pyridine | -SO₂-piperidine, -CF₃, -F, -OCH₃ | ~475 | 3.2 | Enzyme inhibition, receptor binding |

| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | Pyridine | -OH, -F, -OCH₃ | 219.22 | 1.8 | Antioxidant, kinase inhibition |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | Pyridine | -F (aryl) | 207.18 | 2.5 | Precursor for bioactive ligands |

| 3-Bromo-5-methoxy-4-(4-methylpiperidinyl)furanone | Furanone | -Br, -OCH₃, piperidine | 292.13 | 2.1 | Antimicrobial, ligand activity |

Notes:

Q & A

Q. What synthetic strategies are optimal for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, and how can yields be improved?

Methodological Answer:

- Key Steps :

- Sulfonylation : React piperidin-4-ol with 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using NaOH as a base. Monitor reaction completion via TLC .

- Coupling : Attach the sulfonylated piperidine to 2-chloro-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution (SNAr) under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Yield Optimization :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) for retention time analysis .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridine protons; δ ~3.8 ppm for methoxy groups) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., theoretical C: 52.1%, H: 3.8%, N: 5.6%) .

- Purity Criteria : Ensure residual solvents (e.g., DCM, DMF) are <0.1% via GC-MS .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Hazards : Potential skin/eye irritant (H315/H319) and acute toxicity (H301 if ingested) .

- Safety Protocols :

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity in SAR studies?

Methodological Answer:

- Comparative Synthesis : Replace the 5-fluoro-2-methoxyphenyl group with analogs (e.g., 4-fluorophenyl, unsubstituted phenyl) and evaluate potency in target assays (e.g., enzyme inhibition) .

- Data Analysis : Correlate substituent electronegativity (fluorine) and steric effects (methoxy) with binding affinity using IC₅₀ values and molecular docking .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

- In Vitro Stability :

- Structural Insights : Identify degradation products (e.g., sulfone hydrolysis) via high-resolution MS .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 5-HT receptors) using Schrödinger Suite or AutoDock.

- Parametrization : Incorporate trifluoromethyl group’s electrostatic potential and sulfonyl group’s hydrogen-bonding capacity .

- Validation : Compare docking scores (Glide SP) with experimental IC₅₀ values to refine models .

Q. What methodologies are suitable for investigating metabolic pathways and excretion profiles?

Methodological Answer:

Q. How does solvent polarity affect reaction efficiency in downstream derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.